1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
Historical Evolution of Pyrazole-Based Compound Research
The exploration of pyrazole systems began in the late 19th century with Ludwig Knorr's seminal work on heterocyclic compounds. In 1883, Knorr coined the term "pyrazole" to describe the five-membered aromatic ring containing two adjacent nitrogen atoms. Early synthetic routes, such as Hans von Pechmann's 1898 method using acetylene and diazomethane, established foundational protocols for pyrazole derivatization. These efforts revealed the compound's planar geometry and weak basicity (pK~a~ ≈ 2.49), which became critical for understanding its reactivity.
The mid-20th century witnessed a paradigm shift as researchers recognized pyrazole's pharmaceutical potential. Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor bearing a pyrazole core, exemplified the transition from theoretical studies to therapeutic applications. Concurrently, advances in X-ray crystallography confirmed the bond-length equivalence between carbon-nitrogen bonds (≈1.33 Å), providing structural insights that guided rational drug design. Modern synthetic techniques, including dipolar cycloadditions and transition-metal-catalyzed cyclizations, have since expanded the repertoire of substituted pyrazoles.
Strategic Importance of Carboxylic Acid-Substituted Pyrazoles in Modern Chemistry
Carboxylic acid-functionalized pyrazoles occupy a privileged position in medicinal chemistry due to their dual capacity for hydrogen bonding and ionic interactions. The electron-withdrawing nature of the carboxyl group modulates the pyrazole ring's electron density, enhancing metabolic stability and target affinity. For instance, 1H-pyrazole-5-carboxylic acid derivatives demonstrate potent inhibitory activity against α-glucosidase (IC~50~ ≈ 62.15%) and β-glucosidase (IC~50~ ≈ 60.07%), outperforming classical inhibitors like acarbose.
Table 1: Biological Activities of Representative Pyrazole Carboxylic Acid Derivatives
The carboxylic acid moiety also facilitates salt formation, improving solubility for pharmacokinetic optimization. For example, JNJ-18038683, a fused pyrazole-azepine derivative, was formulated as a citrate salt to enhance bioavailability. Recent innovations in regioselective functionalization, such as Sc(OTf)~3~-catalyzed cycloadditions, enable precise installation of carboxyl groups at the C-3 or C-5 positions.
Research Paradigms for 1-[(2-Chlorophenoxy)methyl] Derivatives
The 2-chlorophenoxy methyl substituent introduces steric bulk and lipophilicity, which are critical for membrane penetration and target engagement. Synthetic strategies for this derivative often involve:
- Nucleophilic Aromatic Substitution : Reacting 1H-pyrazole-3-carboxylic acid with 2-chlorophenoxy methyl chloride under basic conditions.
- Cross-Coupling Reactions : Utilizing Cu(I)-catalyzed Ullmann-type couplings to attach the phenoxy moiety post-cyclization.
The chlorine atom at the ortho position induces electronic effects that stabilize the phenoxy group against oxidative degradation. Computational studies suggest that the dihedral angle between the pyrazole and chlorophenoxy planes influences binding to hydrophobic enzyme pockets. Current research evaluates these derivatives as dual COX-2/5-LOX inhibitors, leveraging the carboxylic acid's role in coordinating catalytic metal ions.
Scheme 1: Retrosynthetic Analysis of 1-[(2-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
1H-Pyrazole-3-carboxylic Acid
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v
N-Alkylation with 2-Chlorophenoxymethyl Chloride
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v
Purification via Recrystallization (MeOH/H2O)
Properties
IUPAC Name |
1-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-2-4-10(8)17-7-14-6-5-9(13-14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBGVAKNBXLWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-chlorophenol with a suitable pyrazole derivative. The process generally includes the following steps:
Formation of the Chlorophenoxy Intermediate: 2-chlorophenol is reacted with a suitable alkylating agent to form the chlorophenoxy intermediate.
Coupling with Pyrazole: The chlorophenoxy intermediate is then coupled with a pyrazole derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Overview
This compound serves as a significant building block in the development of pharmaceutical agents. Its structure allows for modifications that enhance biological activity, making it a candidate for targeting specific enzymes and receptors involved in various diseases.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid exhibit notable cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| NCI-H460 (Lung Cancer) | 42.3 |
| SF-268 (Brain Cancer) | 31.5 |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation, potentially through mechanisms such as disruption of microtubule dynamics and inhibition of specific kinases involved in cell cycle regulation .
Anti-inflammatory Properties
Mechanism of Action
The presence of the carboxylic acid group enhances the compound's ability to modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, which play crucial roles in inflammatory responses. This suggests potential therapeutic applications for conditions like arthritis and other inflammatory diseases .
Agricultural Chemistry
Herbicidal Applications
The compound is also explored for its potential use as an herbicide or pesticide. Its structural characteristics allow it to interact with biological targets in plants, potentially leading to effective weed management solutions. Research indicates that compounds with similar structures have shown promising herbicidal activity against various plant species .
Materials Science
Development of New Materials
In materials science, this compound can be utilized in the synthesis of advanced materials with specific properties. Its unique chemical structure allows for the creation of polymers and coatings that exhibit desirable characteristics such as durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenoxy group in the target compound enhances acidity at the carboxylic acid position compared to methoxy-substituted analogs (e.g., ).
- Lipophilicity: Dichlorophenyl () and chlorophenoxy groups increase logP values, favoring membrane permeability, whereas methoxy or furan groups improve aqueous solubility .
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., ) exhibit higher water solubility due to polar oxygen atoms, while chlorine or methyl groups (e.g., ) reduce solubility.
- Acidity : The carboxylic acid group (pKa ~2-3) is influenced by substituents. Electron-withdrawing chlorine atoms lower the pKa, enhancing ionization in physiological conditions .
Biological Activity
1-[(2-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chlorophenoxy group and a carboxylic acid functional group. Its molecular formula is C₁₁H₉ClN₂O₃, with a molecular weight of approximately 252.66 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group may facilitate binding to target proteins, leading to modulation of their activity. This interaction can influence various biological pathways, particularly those involved in inflammation and cancer progression .
Anti-Inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). For instance, one study reported an IC50 value of 3.79 µM against MCF7 cells, indicating potent cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | COX inhibition | Not specified | |
| Anticancer | MCF7 | 3.79 | |
| Anticancer | NCI-H460 | 12.50 | |
| Anticancer | SF-268 | 42.30 |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions. This compound serves as a building block in the development of more complex organic molecules, particularly in medicinal chemistry for drug design aimed at treating inflammatory diseases and cancers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyrazole intermediates and chlorophenoxy moieties. For example, ethyl ester precursors (e.g., ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate) are hydrolyzed under basic conditions to yield carboxylic acid derivatives . Optimization includes controlling reaction temperature (e.g., 60–80°C), solvent choice (e.g., ethanol/water mixtures), and catalyst selection (e.g., sodium hydroxide for hydrolysis). Side reactions, such as ester group degradation, are mitigated by stepwise purification using column chromatography .
Q. Which purification techniques are effective for isolating this compound, particularly when handling trityl-protected intermediates?
- Methodological Answer : Trityl-protected intermediates require acidic deprotection using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO₃ . Post-deprotection, the product is purified via recrystallization (e.g., using ethanol/water) or preparative HPLC with a C18 column. Purity is verified by HPLC (>95%) and melting point analysis, with discrepancies in melting points indicating residual impurities .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic and structural properties of this compound?
- Methodological Answer : DFT frameworks, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic-energy density to calculate molecular orbitals, electrostatic potentials, and bond dissociation energies . For instance, the Laplacian of the Hartree-Fock density matrix can predict reactive sites for electrophilic substitution. Computational workflows (e.g., Gaussian or ORCA software) optimize geometry at the B3LYP/6-31G* level, validated against experimental crystallographic data .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound’s enzyme inhibitory effects?
- Methodological Answer : Discrepancies often arise from metabolic stability or off-target interactions. To address this:
- Perform pharmacokinetic studies (e.g., microsomal stability assays) to assess metabolic degradation .
- Use isothermal titration calorimetry (ITC) to compare binding affinities for target enzymes (e.g., cyclooxygenase-2) in isolated vs. cellular environments .
- Validate in vivo activity using knockout animal models to isolate target-specific effects .
Q. How does modifying substituents on the pyrazole ring influence the compound’s inhibitory activity against enzymes like COX-2 or HDAC?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., -Cl at the 2-chlorophenoxy position) enhance COX-2 selectivity by stabilizing enzyme-ligand hydrogen bonds .
- Hydrophobic substituents (e.g., methyl or tolyl groups) improve HDAC inhibition by facilitating membrane penetration .
- Quantitative SAR (QSAR) models using Hammett constants or LogP values predict bioactivity trends .
Structural and Analytical Questions
Q. What crystallographic methods are recommended for resolving the molecular structure of this compound, and how does SHELX software enhance refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 294 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. SHELXL refines structures via least-squares minimization, achieving R-factors <0.08 . Key parameters include:
- Data-to-parameter ratio : >14:1 to avoid overfitting .
- Twinned data handling : SHELXD identifies pseudo-merohedral twinning for accurate space group assignment .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are trace impurities identified?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies regiochemistry (e.g., pyrazole C-H protons at δ 6.8–7.2 ppm) .
- LC-MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 307.05) and detects sulfonic acid impurities from incomplete coupling .
- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) validate functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
